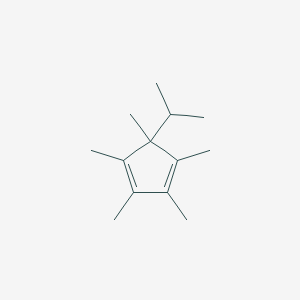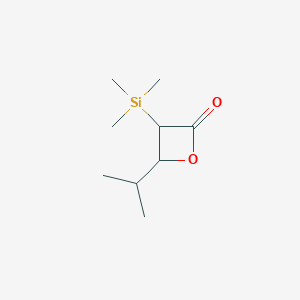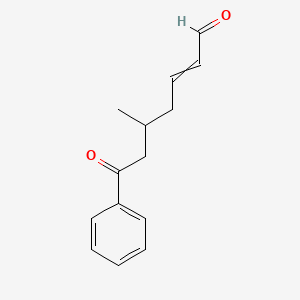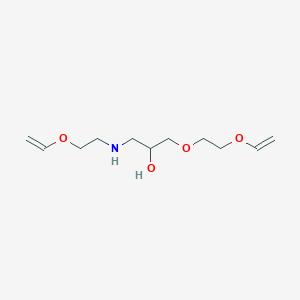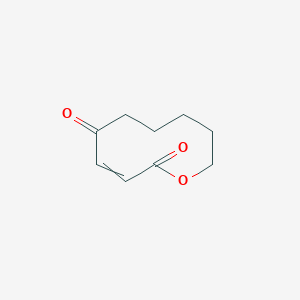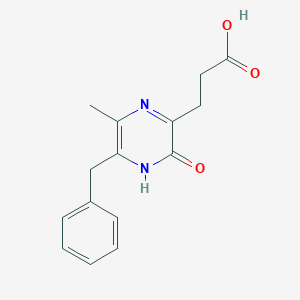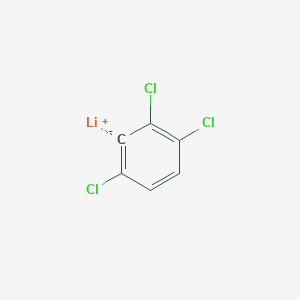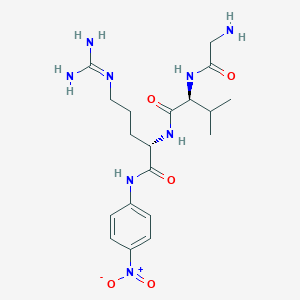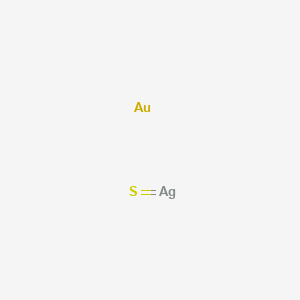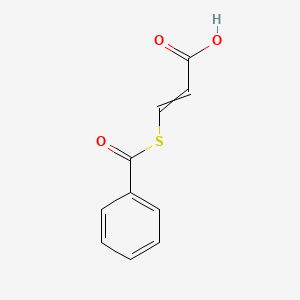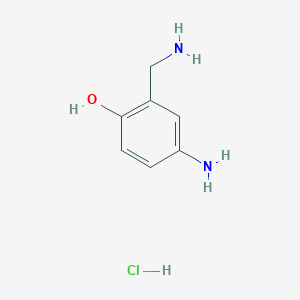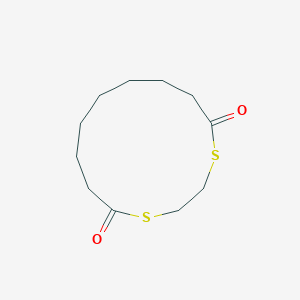
1,4-Dithiacyclotridecane-5,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiacyclotridecane-5,13-dione is a heterocyclic compound characterized by the presence of sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiacyclotridecane-5,13-dione can be synthesized through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans and related compounds. The reaction typically requires an acid catalyst and can be conducted under microwave-mediated conditions to enhance the reaction rate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiacyclotridecane-5,13-dione has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,4-Dithiacyclotridecane-5,13-dione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of metal complexes or the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiacyclotridecane-5,13-dione can be compared with other similar compounds, such as:
1,4-Dioxacyclotridecane-5,13-dione: This compound contains oxygen atoms instead of sulfur and has different chemical properties and applications.
1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione: Another related compound with both oxygen and sulfur atoms in its structure.
Eigenschaften
CAS-Nummer |
137516-82-6 |
|---|---|
Molekularformel |
C11H18O2S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1,4-dithiacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O2S2/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChI-Schlüssel |
BWXIXOHYENKTHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)SCCSC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


